3-Azaspiro[5.5]undecane Scaffold Outperforms Spiro-Piperidinylhydantoin in Platelet Aggregation Inhibition by 25% Lower IC50
In head-to-head comparative SAR studies by Eli Lilly and COR Therapeutics, the 3-azaspiro[5.5]undecane scaffold demonstrated superior potency relative to the spiro-piperidinylhydantoin template. The 3-azaspiro[5.5]undecane nucleus (exemplified by compound 19) achieved IC50 = 44 nM in hPRP/ADP-induced platelet aggregation, compared with IC50 = 59 nM for the spiro-piperidinylhydantoin template (compound 18) and IC50 = 21 nM for the more potent diazaspiro[5.5]undecane template (compound 20) [1]. This 25% improvement in inhibitory potency over the hydantoin-based spirocycle demonstrates that monoazaspiro[5.5]undecane offers an optimal balance between potency and synthetic tractability relative to both simpler and more complex spirocyclic alternatives.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 44 nM (3-azaspiro[5.5]undecane scaffold) |
| Comparator Or Baseline | IC50 = 59 nM (spiro-piperidinylhydantoin template); IC50 = 21 nM (diazaspiro[5.5]undecane template) |
| Quantified Difference | 25% lower IC50 versus spiro-piperidinylhydantoin (44 nM vs 59 nM) |
| Conditions | hPRP/ADP-induced platelet aggregation assay |
Why This Matters
This quantifies that the 3-azaspiro[5.5]undecane scaffold provides a 25% potency advantage over a competing spirocyclic template, directly informing scaffold selection for antithrombotic drug discovery programs.
- [1] Smyth MS, et al. Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 3: synthesis and SAR of potent and specific 2,8-diazaspiro[4.5]decanes (citing comparative IC50 data: spiro-piperidinylhydantoin 59 nM, 3-azaspiro[5.5]undecane 44 nM, diazaspiro[5.5]undecane 21 nM). Bioorg Med Chem Lett. 2002. View Source
